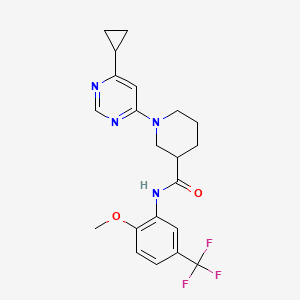

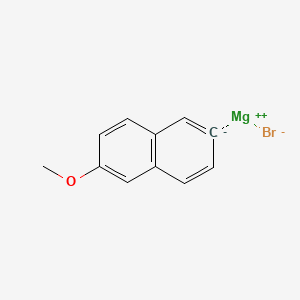

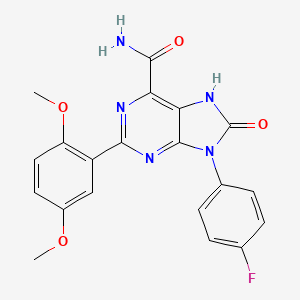

![molecular formula C21H19N5O2S B2375886 N-(4-乙氧苯基)-2-((3-苯基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰胺 CAS No. 852372-54-4](/img/structure/B2375886.png)

N-(4-乙氧苯基)-2-((3-苯基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the interaction of aromatic nucleophilic substitution of triazole with different amines and thiols . A new synthesis route has been proposed based on the interaction of phenyl-propynal and substituted amino-triazole-thiols to obtain both triazolothiadiazines .Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

The reaction of triazole thiols with phenacyl bromides has been used to synthesize diaryl-triazolothiadiazines . The HBr evolved during the reaction evidently catalyzed intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学研究应用

抗癌和抗菌活性

- 已合成与 N-(4-乙氧苯基)-2-((3-苯基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)乙酰胺 结构相关的化合物,并测试了它们的抗癌和抗菌活性。值得注意的是,3-甲基-[1,2,4]三唑并[3,4-a]酞嗪的某些 N-芳基取代苯乙酰胺类似物对 HCT 116 癌细胞系表现出抑制活性,并且还表现出抗菌特性 (Kumar 等,2019).

抗病毒活性

- 与该化合物具有核心结构的 [1,2,4] 三唑并[4,3-b]哒嗪衍生物已显示出对甲型肝炎病毒 (HAV) 的有希望的抗病毒活性,特定化合物显示出显着的病毒计数减少 (Shamroukh & Ali, 2008).

修饰以增强抗癌作用

- 已经探索了类似化合物的修饰以增强其抗癌作用。例如,用烷基脲取代 N-(6-(2-甲氧基-3-(4-氟苯磺酰胺)吡啶-5-基)-[1,2,4] 三唑并[1,5-a] 吡啶-2-基) 乙酰胺中的乙酰胺基团显着保留了抗增殖活性并降低了急性口服毒性 (Wang 等,2015).

其他应用

- 三唑并[4,3-b]哒嗪衍生物还因其各种生物学特性而受到研究,例如抑制内皮细胞和肿瘤细胞的增殖,突出了它们在癌症研究中的潜力 (Ilić 等,2011).

- 合成和生物学评估融合的杂环 1,2,4-三唑,它们在结构上相关,一直是关注的焦点,因为它们具有多种有趣的生物学特性 (Karpina 等,2019).

未来方向

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, further exploration and development of such compounds could be a promising direction for future research.

属性

IUPAC Name |

N-(4-ethoxyphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-2-28-17-10-8-16(9-11-17)22-19(27)14-29-20-13-12-18-23-24-21(26(18)25-20)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPUZWQRNVHCOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

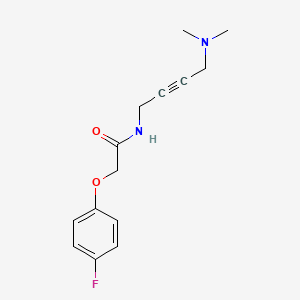

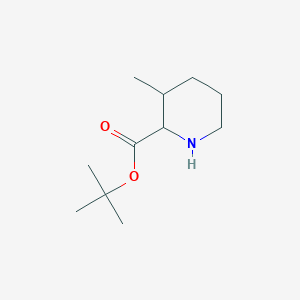

amino}acetamide](/img/structure/B2375812.png)

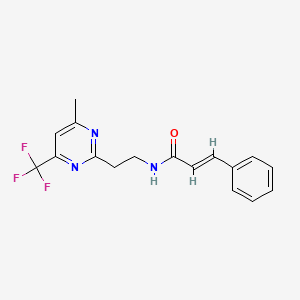

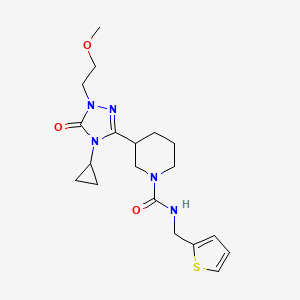

![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)

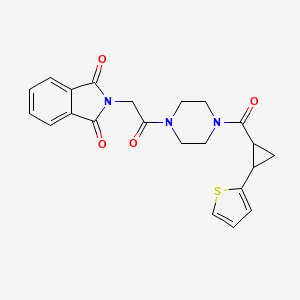

![N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2375822.png)